An In-depth Technical Guide to Diisostearyl Malate: Chemical Structure and Synthesis
An In-depth Technical Guide to Diisostearyl Malate: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis pathways of diisostearyl malate (B86768), a widely used emollient and pigment dispersant in the cosmetic and personal care industries.
Chemical Structure and Properties
Diisostearyl malate is the diester formed from the reaction of malic acid and isostearyl alcohol.[1][2] Its structure consists of a central malate core esterified with two branched-chain isostearyl alcohol molecules.[3] This branched structure is key to its unique physical properties and performance in formulations.
The IUPAC name for this compound is bis(16-methylheptadecyl) 2-hydroxybutanedioate.[4][5] It is a high molecular weight ester, appearing as a clear, colorless to pale yellow, viscous liquid at room temperature.[3][6][7] A key characteristic is its oil-solubility and insolubility in water, which makes it an effective emollient that forms a hydrating, non-greasy layer on the skin.[3][7][8]
Key Identifiers:
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CAS Numbers: 67763-18-2, 81230-05-9[5]
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SMILES: CC(C)CCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCC(C)C)O[4][9]
Synthesis Pathways
The industrial production of diisostearyl malate is primarily achieved through two main synthetic routes: direct esterification and transesterification.
2.1. Direct Esterification
The most common method for synthesizing diisostearyl malate is the direct esterification of malic acid with isostearyl alcohol.[3] This reaction is typically catalyzed by an acid and driven by the removal of water, a byproduct of the reaction.
The overall reaction is as follows:
Malic Acid + 2 Isostearyl Alcohol → Diisostearyl Malate + 2 H₂O
This process involves several key stages:
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Reactant Mixing: Malic acid and a slight excess of isostearyl alcohol are combined in a reactor.[10]
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Catalysis: A catalyst is introduced to accelerate the reaction rate. While traditional strong acids like sulfuric acid can be used, modern methods often employ solid acid catalysts for easier removal and greener processing.[3][10] A Chinese patent (CN106187755A) details the use of a composite oxide solid catalyst containing elements such as P, Cs, V, Cu, Mo, La, and Nd.[10][11] Other catalysts like p-toluenesulfonic acid have also been reported.[10]
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Reaction: The mixture is heated to high temperatures (typically 180-240 °C) to facilitate the esterification.[10] Often, a water-carrying agent like cyclohexane (B81311) is used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product side.[10]
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Purification: After the reaction reaches completion, the crude product contains impurities like unreacted starting materials, the catalyst, and byproducts.[3] Purification is achieved through methods such as vacuum distillation, filtration to remove the solid catalyst, and neutralization steps if a liquid acid catalyst was used.[3]
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Quality Control: The final product undergoes rigorous quality control tests, including High-Performance Liquid Chromatography (HPLC) for purity, Infrared (IR) spectroscopy for functional group confirmation, and titrimetric analysis to determine parameters like acid value.[3]
2.2. Transesterification
An alternative pathway is a two-step transesterification process. This method can sometimes offer better control over reaction conditions and product purity.
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Step 1: Synthesis of Dibutyl Malate: Malic acid is first esterified with a short-chain alcohol, such as n-butanol, to form dibutyl malate.[10]
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Step 2: Transesterification: The resulting dibutyl malate then reacts with isostearyl alcohol in the presence of a catalyst. The lower-boiling n-butanol is removed via distillation, typically under vacuum, driving the reaction to completion.[10] A patent (CN113200859A) describes this process occurring at temperatures of 90-140 °C under a vacuum of 0.1-0.5 MPa.[10]
Quantitative Data Summary
The following table summarizes key quantitative data gathered from public sources, primarily patent literature, for the synthesis and properties of diisostearyl malate.
| Parameter | Value | Source(s) |
| Reaction Conditions (Direct Esterification) | ||
| Temperature | 180 - 240 °C | [10] |
| Reactant Molar Ratio | 1 : 2.355 (Malic Acid : Isostearyl Alcohol) | [10] |
| Catalyst Dosage (Solid) | 2% of total reactant mass | [10] |
| Reaction Conditions (Transesterification) | ||
| Temperature | 90 - 140 °C | [10] |
| Vacuum | 0.1 - 0.5 MPa | [10] |
| Physical Properties | ||
| Molecular Weight | ~639.0 g/mol | [4][9] |
| Boiling Point (estimated) | 676.3 °C @ 760 mmHg | [5][12] |
| Saponification Value | 165 - 180 mg KOH/g | [7] |
| Hydroxyl Value | 70 - 90 mg KOH/g | [7] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of diisostearyl malate via direct esterification, based on methodologies described in patent literature.
Objective: To synthesize diisostearyl malate from malic acid and isostearyl alcohol using a solid acid catalyst.
Materials:
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L-Malic Acid (1.0 mol)
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Isostearyl Alcohol (2.355 mol)
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Solid Acid Catalyst (e.g., composite oxide as per CN106187755A) (2% of total reactant weight)
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Cyclohexane (as water-carrying agent)
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Nitrogen gas supply
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Reactor vessel equipped with a mechanical stirrer, thermometer, Dean-Stark trap, condenser, and nitrogen inlet.
Procedure:
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Reactor Setup: Charge the reactor vessel with L-malic acid, isostearyl alcohol, and cyclohexane.
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Inerting: Purge the reactor with dry nitrogen gas for 15-20 minutes to create an inert atmosphere, preventing oxidation at high temperatures.
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Catalyst Addition: Add the solid acid catalyst to the reaction mixture under continuous stirring.
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Heating and Water Removal: Begin heating the mixture. Set the temperature controller to maintain a reaction temperature of 180-240 °C. The cyclohexane-water azeotrope will begin to distill and be collected in the Dean-Stark trap.
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Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water (2.0 mol) has been collected. The acid value of the reaction mixture can also be periodically tested to determine the extent of esterification.
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Solvent Removal: Once the reaction is complete, remove the cyclohexane by distillation.
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Catalyst Filtration: Cool the reaction mixture to approximately 80-90 °C and filter the crude product to remove the solid catalyst. The catalyst can be washed, dried, and stored for reuse.
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Purification: The filtered crude product may be further purified by vacuum distillation to remove any unreacted isostearyl alcohol and other volatile impurities, yielding the final high-purity diisostearyl malate.
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Final Analysis: Analyze the final product using HPLC, IR spectroscopy, and titrimetry to confirm its identity, purity, and key specifications (e.g., acid value, hydroxyl value).
Synthesis Pathway Visualization
The following diagram illustrates the logical workflow for the direct esterification synthesis of diisostearyl malate.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. Diisostearyl malate - Descrizione [tiiips.com]
- 4. Diisostearyl Malate | C40H78O5 | CID 80276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Diisostearyl Malate | Cosmetic Ingredients Guide [ci.guide]
- 8. Diisostearyl Malate|C40H78O5|For Research Use [benchchem.com]
- 9. Diisostearyl malate | 67763-18-2 | FD170101 | Biosynth [biosynth.com]
- 10. CN113200859A - Preparation method of malate with low chroma and low acid value - Google Patents [patents.google.com]
- 11. Method for synthesizing diisostearyl malate (2016) | Chong Mingben [scispace.com]
- 12. diisostearyl malate, 67763-18-2 [thegoodscentscompany.com]
